
4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound . It has been studied for its potential anticonvulsant properties .
Synthesis Analysis
This compound can be synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis
The molecular structure of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” involve the coupling of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with various substituted amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” have been analyzed using various analytical techniques .科学研究应用
Pharmaceutical Synthesis
The isoindoline nucleus of the compound is structurally similar to phthalimide, which is a core component in many pharmaceuticals. Its derivatives have been synthesized and investigated for their potential as therapeutic agents . For example, certain derivatives have shown promise in treating blood cancers by inducing apoptosis and necrosis in cancer cell lines .
Herbicides
Isoindoline derivatives have been explored for their use in agriculture, particularly as herbicides. Their reactivity allows for the synthesis of compounds that can disrupt plant growth, providing a chemical means of controlling weeds .
Colorants and Dyes
The compound’s ability to form stable colored complexes makes it suitable for application in dyes and pigments. These colorants can be used in various industries, including textiles and inks .
Polymer Additives
Due to its chemical stability and reactivity, this compound can be used to modify polymers, enhancing their properties such as durability, flexibility, and resistance to chemicals .
Organic Synthesis
As a versatile building block, it can be used to synthesize a wide range of organic molecules. Its reactivity with various reagents opens up pathways to create complex molecules for research and development .
Photochromic Materials
The compound’s structure allows it to change color upon exposure to light, making it useful in the development of photochromic materials. These materials have applications in smart windows, lenses, and information storage .
Antioxidant and Antibacterial Activities
Recent studies have shown that certain benzamide derivatives exhibit antioxidant and antibacterial activities, suggesting potential for use in preserving food and treating infections .
Anticancer Agents
Isoindoline-1,3-dione derivatives have been evaluated for their anticancer properties. Some derivatives have demonstrated inhibitory effects on the viability of cancer cells, indicating potential use in cancer therapy .
作用机制
安全和危害
属性
IUPAC Name |
4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRVERFULDFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

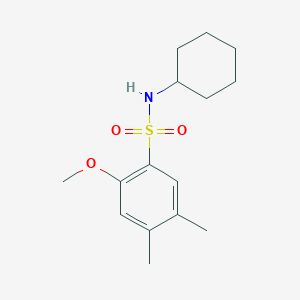
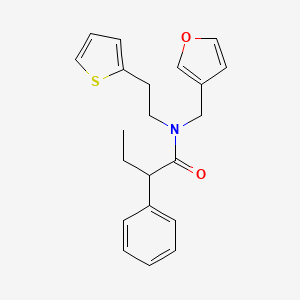
![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
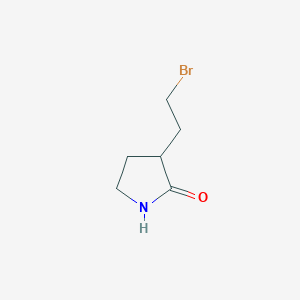
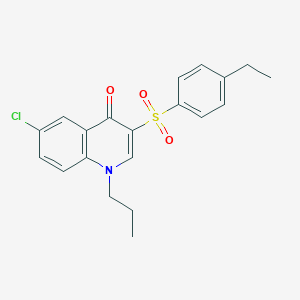
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)
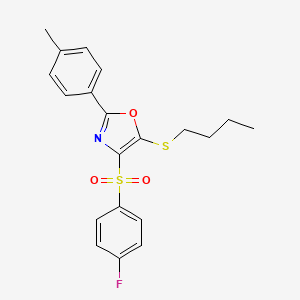
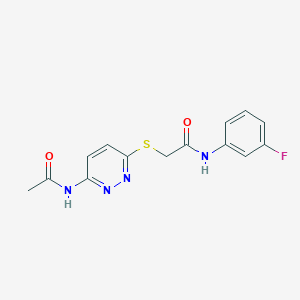
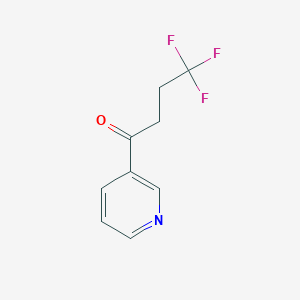
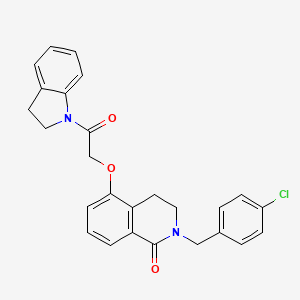
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)
